molecular formula C19H24Cl2N4O3 B060420 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride CAS No. 176915-30-3

1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Cat. No. B060420
CAS RN: 176915-30-3
M. Wt: 427.3 g/mol
InChI Key: XQKFDVSXTRPEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as PADMA-N-Oxide and is a potent oxidizing agent that has been used in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the transfer of oxygen atoms to the substrate molecule. The nitro group in the compound serves as the electron acceptor, and the amine group serves as the electron donor. The transfer of oxygen atoms results in the formation of the corresponding oxide and the reduction of the nitro group to an amino group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that the compound exhibits cytotoxicity towards various cancer cell lines.

Advantages and Limitations for Lab Experiments

1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has several advantages for use in lab experiments. It is a potent oxidizing agent that is easy to handle and has a long shelf life. It is also relatively inexpensive compared to other oxidizing agents. However, the compound is highly reactive and can be dangerous if not handled properly. It also requires careful storage to prevent degradation.

Future Directions

There are several future directions for research on 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as an anticancer agent and its mechanism of cytotoxicity. Additionally, the compound's potential for use in other applications such as catalysis and materials science could be explored.
Conclusion:
In conclusion, this compound is a potent oxidizing agent that has been extensively studied for its scientific research applications. The compound has a well-documented synthesis method and has several advantages for use in lab experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of 1,3-diaminopropane with 4-methyl-1-nitroacridine in the presence of a strong oxidizing agent such as hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The synthesis method is well-documented and has been optimized for high yield and purity.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has been extensively used in scientific research for its oxidizing properties. It is commonly used in organic synthesis reactions as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. It has also been used in the synthesis of various heterocyclic compounds.

properties

CAS RN

176915-30-3

Molecular Formula

C19H24Cl2N4O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C19H22N4O3.2ClH/c1-13-9-10-16(23(25)26)17-18(13)20-15-8-5-4-7-14(15)19(17)22(24)12-6-11-21(2)3;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H

InChI Key

XQKFDVSXTRPEEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl

Canonical SMILES

CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl

Other CAS RN

176915-30-3

synonyms

N-(3-dimethylaminopropyl)-N-(4-methyl-1-nitro-acridin-9-yl)hydroxylami ne dihydrochloride

Origin of Product

United States

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